molecular formula C8H7BO4 B1442681 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid CAS No. 1221343-14-1

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid

Cat. No.: B1442681
CAS No.: 1221343-14-1
M. Wt: 177.95 g/mol
InChI Key: VXDGEAYKTHEYPI-UHFFFAOYSA-N
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Description

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid is a boron-containing compound with the molecular formula C8H7BO4.

Scientific Research Applications

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid has several scientific research applications:

Safety and Hazards

The compound has several hazard statements: H302, H312, H315, H319, H332, H335 . The precautionary statements include P260, P262, P270, P280, P302 + P352, P304 + P340, P305 + P351 + P338, P402 + P404 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid typically involves the reaction of 2-aminophenol with boric acid under specific conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the benzoxaborole ring. The carboxylic acid group is introduced through subsequent reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as the laboratory-scale preparation, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques may be employed to scale up the production .

Chemical Reactions Analysis

Types of Reactions

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid involves its interaction with specific molecular targets. In medicinal applications, it acts as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The compound’s boron atom plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 1-Hydroxy-3,3-dimethyl-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid
  • 2-(Hydroxymethyl)phenylboronic acid cyclic monoester
  • 5-Carboxybenzoboroxole

Uniqueness

1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid is unique due to its specific substitution pattern and the presence of both hydroxyl and carboxylic acid functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-hydroxy-3H-2,1-benzoxaborole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BO4/c10-8(11)5-1-2-6-4-13-9(12)7(6)3-5/h1-3,12H,4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXDGEAYKTHEYPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(C2=C(CO1)C=CC(=C2)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1221343-14-1
Record name 1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid

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